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molecular formula C7H7ClO2 B3055468 5-Chloro-2-(hydroxymethyl)phenol CAS No. 64917-81-3

5-Chloro-2-(hydroxymethyl)phenol

Cat. No. B3055468
M. Wt: 158.58 g/mol
InChI Key: NEPPSDXLISKMNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07612075B2

Procedure details

To 7 g of LiAlH4 in 200 ml of THF is added portionwise 15 g of 4-chlorosalicylic acid. The resulting mixture is heated under reflux for one hour, cooled and stirred at room temperature for 21 hours. Water (7 ml) in THF (50 ml) is added dropwise, followed by 1N hydrochloric acid (250 ml), concentrated hydrochloric acid (50 ml) and ethyl acetate (200 ml). After filtration on a pad of celite the two layers are separated, the organic layer washed with brine, dried over magnesium sulfate, concentrated. The brown oil is dissolved in iso-propyl ether and filtered on a short column of silica gel. After concentration the solid is crystallized in cyclohexane, filtered, washed and dried to give 4-chloro-2-hydroxy-benzylalcohol as a white solid (9.7 g, 70% yield) C7H7ClO2 MS (M+) m/z: 158, 160, Cl pattern.
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
250 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[Cl:7][C:8]1[CH:9]=[C:10]([OH:17])[C:11](=[CH:15][CH:16]=1)[C:12](O)=[O:13].O.Cl>C1COCC1.C(OCC)(=O)C>[Cl:7][C:8]1[CH:16]=[CH:15][C:11]([CH2:12][OH:13])=[C:10]([OH:17])[CH:9]=1 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
15 g
Type
reactant
Smiles
ClC=1C=C(C(C(=O)O)=CC1)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
7 mL
Type
reactant
Smiles
O
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
250 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 21 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
After filtration on a pad of celite the two layers
CUSTOM
Type
CUSTOM
Details
are separated
WASH
Type
WASH
Details
the organic layer washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The brown oil is dissolved in iso-propyl ether
FILTRATION
Type
FILTRATION
Details
filtered on a short column of silica gel
CONCENTRATION
Type
CONCENTRATION
Details
After concentration the solid
CUSTOM
Type
CUSTOM
Details
is crystallized in cyclohexane
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
21 h
Name
Type
product
Smiles
ClC1=CC(=C(CO)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.7 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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